molecular formula C9H16Cl2N4 B1441479 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride CAS No. 1354950-57-4

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

Cat. No.: B1441479
CAS No.: 1354950-57-4
M. Wt: 251.15 g/mol
InChI Key: WGNCAYCUVBGFTP-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride (CAS: 1354950-57-4) is a heterocyclic organic compound with the molecular formula C₉H₁₆Cl₂N₄ and a molecular weight of 251.16 g/mol . Its IUPAC name is 1-pyrimidin-4-ylpiperidin-3-amine dihydrochloride, and it is characterized by a pyrimidine ring linked to a piperidine moiety via the nitrogen at position 2. The compound exists as a hygroscopic powder and is typically stored at room temperature. It is commercially available in high-purity grades (99%–99.999%) and is utilized in pharmaceutical research and chemical synthesis .

Key identifiers include:

  • InChIKey: WGNCAYCUVBGFTP-UHFFFAOYSA-N
  • SMILES: C1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl
  • PubChem CID: 54595423

Properties

IUPAC Name

1-pyrimidin-4-ylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNCAYCUVBGFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Introduction of the Amine Group: The amine group is incorporated through reductive amination or other suitable amination reactions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the pyrimidine ring or the piperidine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of N-heterocyclic amine derivatives, often synthesized as dihydrochloride salts to enhance solubility and stability. Below is a comparative analysis with structurally similar compounds:

Pyrimidine-Based Piperidine Derivatives

Key Observations :
  • Substituent Effects : The introduction of substituents like chlorine () or triazolyl/imidazolyl groups () increases molecular weight and alters physicochemical properties. For example, compound 16 (triazolyl-substituted) exhibits enhanced hygroscopicity compared to the unsubstituted parent compound .
  • Safety Profile: The 6-chloro derivative () demonstrates higher toxicity (H302 for oral toxicity) compared to the non-halogenated parent compound, likely due to increased reactivity .
  • Synthetic Flexibility : Compounds like 16–20 () are synthesized via a common method (General Method A), suggesting similar pathways for the target compound .

Heterocyclic Ring Variants

Table 2: Comparison with Pyrazine and Other Heterocyclic Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Amine Position Key Distinctions
1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride C₉H₁₆Cl₂N₄ 251.16 Pyrazin-2-yl 3 Reduced aromaticity vs. pyrimidine; altered hydrogen-bonding potential
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride C₉H₁₆Cl₂N₄ 251.16 Pyrimidin-4-yl 4 Amine position shifts from C3 to C4; potential differences in receptor binding
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridin-3-yl 3 Pyrrolidine instead of piperidine; shorter ring size impacts conformational flexibility
Key Observations :
  • Amine Position : The shift from piperidin-3-amine to piperidin-4-amine () alters steric and electronic profiles, which could influence interactions with biological targets .
  • Heterocycle Substitution : Pyrazine () lacks the nitrogen at position 3 of pyrimidine, reducing hydrogen-bonding capacity and aromatic stabilization.

Biological Activity

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride, also known as (S)-1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an agonist for G protein-coupled receptors (GPCRs). This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride is C11_{11}H15_{15}Cl2_2N4_4 with a molecular weight of approximately 251.16 g/mol. The compound features a piperidine ring and a pyrimidine moiety, which are crucial for its biological activity. The presence of the amine group allows for nucleophilic substitution reactions, while the pyrimidine ring can engage in electrophilic aromatic substitution, facilitating the synthesis of derivatives with enhanced pharmacological profiles.

Research indicates that 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride acts primarily as a GPCR agonist. This interaction is particularly relevant in the context of metabolic disorders such as type 2 diabetes, where it may modulate insulin release and glucose homeostasis. The ability to interact with specific receptors suggests potential therapeutic effects that merit further investigation.

1. Metabolic Disorders

The compound has shown promise in preclinical studies targeting metabolic pathways associated with diabetes. Its action on GPCRs can influence insulin signaling and glucose metabolism, making it a candidate for developing treatments for metabolic diseases.

2. Antitumor Potential

Inhibitors derived from similar structural frameworks have been explored for their antitumor activity. For instance, compounds that share the piperidine-pyrimidine scaffold have demonstrated selective inhibition of protein kinase B (Akt), a key player in cancer cell survival and proliferation. Such inhibitors have shown efficacy in reducing tumor growth in xenograft models .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Related Compounds

CompoundTargetActivityReference
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochlorideGPCRAgonist; regulates glucose metabolism
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePKB (Akt)Inhibitor; antitumor activity in vivo
Pyrimidine acrylamidesVariousAntioxidant and anticancer activities

Synthesis and Derivative Development

The synthesis of 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride typically involves multi-step organic reactions. Modifications to the piperidine or pyrimidine components can yield derivatives with improved biological activity or altered pharmacokinetic properties. For example, variations in substituents on the piperidine ring have been shown to enhance selectivity for specific kinases involved in cancer signaling pathways .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride?

  • Methodological Answer : Synthesis typically involves coupling pyrimidine derivatives with piperidine scaffolds. A Mannich reaction or nucleophilic substitution can be employed, using formaldehyde and amine components under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). For example, analogous piperidinyl-pyrimidine compounds have been synthesized via Mannich reactions with yields exceeding 85% using paraformaldehyde and phenethylamine hydrochloride . Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization in ethanol are advised. Confirm purity using HPLC (≥98%) as per protocols for structurally similar compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS Category 2 precautions (skin/eye irritation, respiratory sensitization). Use PPE: nitrile gloves, lab coats, and safety goggles. Ensure fume hood ventilation during synthesis to avoid aerosol formation. In case of skin contact, immediately rinse with water for 15 minutes and consult a physician . Store in airtight containers at room temperature, away from incompatible agents (strong acids/oxidizers) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water + 0.1% TFA) .
  • NMR : Confirm structure via 1^1H and 13^13C NMR in DMSO-d6; pyrimidine protons typically resonate at δ 8.5–9.0 ppm, while piperidine signals appear at δ 1.5–3.0 ppm .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]+^+ ~268.2 for free base) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate ambiguous signals using 2D NMR (COSY, HSQC) to distinguish between stereoisomers or tautomeric forms. For example, NOESY can clarify spatial proximity of pyrimidine and piperidine moieties. If crystallinity permits, X-ray diffraction provides definitive conformation . Computational modeling (DFT or molecular docking) may predict stable conformers and align with experimental data .

Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacological assays?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH 1–3 (gastric simulation) : Use 0.1 N HCl at 37°C; sample aliquots at 0, 6, 12, 24 hours.
  • pH 7.4 (physiological) : Phosphate-buffered saline at 37°C; monitor degradation via HPLC .
    Stabilizers like cyclodextrins or lyophilization (for aqueous solutions) can mitigate hydrolysis. Note: Limited ecological data necessitate empirical testing .

Q. How to design structure-activity relationship (SAR) studies targeting the pyrimidine moiety’s role in biological activity?

  • Methodological Answer :
  • Variants : Synthesize analogs with substituents at pyrimidine C2/C5 (e.g., methyl, halogen) to probe steric/electronic effects.
  • Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC50 values against parent compound .
  • Computational Tools : Perform molecular dynamics simulations to map binding interactions (e.g., pyrimidine N1 hydrogen bonding with catalytic residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

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